molecular formula C11H15NO3 B599477 Methyl 5-[(2R)-2-aminopropyl]-2-hydroxybenzoate CAS No. 167935-97-9

Methyl 5-[(2R)-2-aminopropyl]-2-hydroxybenzoate

Cat. No.: B599477
CAS No.: 167935-97-9
M. Wt: 209.245
InChI Key: AACZUSKJDYJEPP-SSDOTTSWSA-N
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Description

Methyl 5-[(2R)-2-aminopropyl]-2-hydroxybenzoate is a chemical compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol . It is known for its unique structure, which includes an aminopropyl group attached to a hydroxybenzoate moiety. This compound has various applications in scientific research and industry due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[(2R)-2-aminopropyl]-2-hydroxybenzoate typically involves the esterification of 5-[(2R)-2-aminopropyl]-2-hydroxybenzoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions . The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(2R)-2-aminopropyl]-2-hydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-[(2R)-2-aminopropyl]-2-hydroxybenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-[(2R)-2-aminopropyl]-2-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-[(2R)-2-aminopropyl]-2-hydroxybenzoate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

methyl 5-[(2R)-2-aminopropyl]-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-7(12)5-8-3-4-10(13)9(6-8)11(14)15-2/h3-4,6-7,13H,5,12H2,1-2H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AACZUSKJDYJEPP-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC(=C(C=C1)O)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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